molecular formula C15H19N3O2 B2996942 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide CAS No. 899734-58-8

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Cat. No.: B2996942
CAS No.: 899734-58-8
M. Wt: 273.336
InChI Key: YJAJCLGFUBOJFS-UHFFFAOYSA-N
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Description

N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a synthetic 1,3,4-oxadiazole derivative characterized by a pentanamide chain at position 2 of the oxadiazole ring and a 3,4-dimethylphenyl substituent at position 3. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-5-6-13(19)16-15-18-17-14(20-15)12-8-7-10(2)11(3)9-12/h7-9H,4-6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAJCLGFUBOJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions . This reaction forms an intermediate, which is then cyclized to produce the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally analogous compounds differ primarily in substituents on the oxadiazole ring and the amide side chain. Key examples from the literature include:

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
Compound Name Substituents (Position 5) Amide Chain (Position 2) Molecular Formula Molecular Weight (g/mol) Source
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide 3,4-Dimethylphenyl Pentanamide C₁₆H₂₀N₃O₂ ~298.35 (estimated) Not in evidence
OZE-III 4-Chlorophenyl Pentanamide C₁₃H₁₄ClN₃O₂ 279.72
Compound 7e 2,4-Dimethylphenyl 3-Sulfanylpropanamide C₁₇H₁₉N₅O₂S₂ 389
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide 3-Methoxyphenyl Pentanamide C₁₄H₁₇N₃O₃ ~287.31 (estimated)

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methyl in 3,4-dimethylphenyl) increase lipophilicity compared to electron-withdrawing groups (e.g., chlorine in OZE-III) .
  • Amide Chain Variations :
    • Pentanamide chains (e.g., target compound, OZE-III) provide longer aliphatic linkages than sulfanylpropanamide (Compound 7e), which may alter binding kinetics .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds
Compound Name Melting Point (°C) IR (cm⁻¹) Key Bands NMR (δ, ppm) Highlights
Compound 7e 178 3275 (N-H), 1665 (C=O) 2.25 (s, 6H, CH₃), 7.12–7.30 (m, Ar-H)
OZE-III Not reported Not reported 1.25–1.50 (m, 4H, CH₂), 2.50 (s, 3H, CH₃)
Compound 7d 162 3290 (N-H), 1670 (C=O) 2.30 (s, 3H, CH₃), 7.15–7.45 (m, Ar-H)

Analysis :

  • The target compound’s methyl groups likely contribute to higher melting points compared to chlorinated analogs (e.g., OZE-III), as seen in Compound 7e (178°C) vs.
  • IR spectra of sulfanylpropanamide derivatives (Compounds 7c–7f) show strong C=O and N-H stretches, consistent with amide functionalities .
Table 3: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
Compound Name Activity Against S. aureus (MIC, µg/mL) Key Findings Source
OZE-III 8.0 Moderate biofilm inhibition
Compound 7e Not tested No antimicrobial data reported
Target Compound Not reported in evidence Hypothesized to have enhanced activity due to lipophilic substituents N/A

Insights :

  • OZE-III’s 4-chlorophenyl group confers moderate anti-S. aureus activity (MIC = 8 µg/mL), suggesting that halogen substituents may enhance target binding .
  • The target compound’s 3,4-dimethylphenyl group could improve activity due to increased lipophilicity, though direct evidence is lacking in the provided sources.

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O, with a molecular weight of 270.33 g/mol. The compound features a pentanamide chain attached to an oxadiazole ring substituted with a 3,4-dimethylphenyl group.

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazoles can inhibit the growth of bacteria and fungi. For instance, derivatives of oxadiazole have demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to possess anti-inflammatory properties. In vitro studies suggest that they may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of tumor growth .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated that this compound exhibited notable activity against several bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Activity

In a model of induced inflammation in mice, this compound was shown to reduce edema significantly. The compound's effectiveness was assessed using the carrageenan-induced paw edema model; results indicated a dose-dependent reduction in inflammation .

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound .

Data Summary

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced edema in mouse models
AnticancerInduced apoptosis in cancer cell lines

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